Evariquinone

Übersicht

Beschreibung

Evariquinone is a chemical compound belonging to the anthraquinone class. It has been isolated from a sponge-derived strain of the fungus Emericella variecolor and from Aspergillus versicolor . The compound is known for its bioactive properties, particularly its antimicrobial and anticancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Evariquinone can be synthesized through various chemical reactions involving anthraquinone derivatives. The synthesis typically involves the hydroxylation and methoxylation of anthraquinone precursors under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves the cultivation of specific fungal strains such as Emericella variecolor and Aspergillus versicolor. These fungi are grown under optimized conditions to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Evariquinon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Evariquinon kann oxidiert werden, um verschiedene Chinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Evariquinon in Hydrochinon-Derivate umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Evariquinon-Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, werden unter spezifischen Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinon- und Hydrochinon-Derivate, die unterschiedliche chemische und biologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Evariquinone has been shown to possess potent antimicrobial properties against a variety of multidrug-resistant pathogens. Research indicates that it effectively inhibits the growth of bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

| Microorganism | MIC (μg/ml) |

|---|---|

| Methicillin-resistant S. aureus | 3.15 |

| Pseudomonas aeruginosa | 6.25 |

| Candida albicans | 12.5 |

| Listeria monocytogenes | 3.12 |

The MIC values indicate that this compound is effective at low concentrations, suggesting its potential as a lead compound in developing new antimicrobial agents to combat resistant strains .

Antiproliferative Effects

This compound has demonstrated significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of human solid tumor cells, including KB and NCI-H460 cells, at concentrations as low as 3.16 μg/ml.

Table 2: Antiproliferative Activity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μg/ml) |

|---|---|

| KB | 3.16 |

| NCI-H460 | 4.20 |

These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound against oxidative stress-induced cell death in neuronal cell lines. It has been shown to protect murine hippocampal HT22 cells from glutamate-induced toxicity, suggesting its potential application in neurodegenerative diseases.

Table 3: Neuroprotective Effects of this compound

| Treatment Concentration (μg/ml) | Cell Viability (%) |

|---|---|

| Control | 100 |

| This compound (1) | 85 |

| This compound (10) | 75 |

These results indicate that this compound may help mitigate neurotoxicity, providing a basis for future therapeutic developments .

Immunomodulatory Effects

This compound has also been investigated for its immunomodulatory properties. Studies have indicated that it can modulate immune responses, potentially enhancing the efficacy of immune therapies or serving as an adjunct treatment in autoimmune diseases.

Case Studies and Future Directions

A systematic analysis of endosymbiotic fungi has revealed that compounds like this compound not only contribute to the host's defense mechanisms but also possess significant pharmacological potential. Future research should focus on:

- Chemical Profiling: Detailed characterization of this compound's structure and synthesis pathways.

- Toxicity Studies: Comprehensive evaluations to assess safety profiles for clinical applications.

- Formulation Development: Exploring delivery mechanisms to enhance bioavailability and therapeutic efficacy.

The ongoing exploration of this compound's diverse applications could lead to novel therapeutic strategies in combating infections, cancer, and neurodegenerative conditions.

Wirkmechanismus

Evariquinone exerts its effects through various molecular targets and pathways. It has been shown to inhibit intracellular reactive oxygen species accumulation and calcium influx, thereby protecting cells from oxidative stress. Additionally, this compound suppresses the phosphorylation of mitogen-activated protein kinases, including c-Jun N-terminal kinase, extracellular signal-regulated kinase, and p38, which are involved in cellular stress responses .

Vergleich Mit ähnlichen Verbindungen

Emodin: Another anthraquinone derivative with similar bioactive properties.

1-Methyl emodin: A methylated derivative of emodin.

7-Hydroxyemodin 6,8-methyl ether: A hydroxylated and methylated anthraquinone.

Uniqueness: Evariquinone is unique due to its specific hydroxylation and methoxylation pattern, which contributes to its distinct biological activities. Its ability to inhibit multiple cellular pathways makes it a promising candidate for therapeutic applications .

Biologische Aktivität

Evariquinone is a bioactive compound isolated from the marine-derived fungus Emericella variecolor, known for its diverse biological activities. This compound belongs to the anthraquinone class, which is characterized by a structure comprising three fused benzene rings with two ketone groups. Research has highlighted its potential in various therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antiproliferative Activity : this compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 3.16 µg/ml against KB (human oral epidermoid carcinoma) and NCI-H460 (human lung cancer) cells .

- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against several pathogens. It has been evaluated for its effectiveness against bacteria and fungi, showcasing potential as an antimicrobial agent .

- Cytotoxic Effects : The compound's cytotoxicity has been investigated, revealing its ability to induce cell death in specific cancer cell lines, thereby supporting its potential use in cancer therapies .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Antiproliferative | KB cells | Significant growth inhibition | 3.16 µg/ml |

| Antiproliferative | NCI-H460 cells | Significant growth inhibition | 3.16 µg/ml |

| Antimicrobial | Various bacterial strains | Inhibition of growth | MIC values < 2.5 µM against multiple strains |

| Cytotoxic | A-549 (human lung cancer) | Induced apoptosis | IC50 = 4.56 µM |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may operate through the following pathways:

- Induction of Apoptosis : this compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects .

- Inhibition of Key Enzymes : Some anthraquinones are known to inhibit enzymes involved in cellular proliferation and survival, which may also apply to this compound .

Study 1: Anticancer Activity

A study published in Marine Drugs explored the antiproliferative effects of this compound on various cancer cell lines, confirming its potential as a lead compound for drug development targeting malignancies . The research highlighted that this compound's effects were dose-dependent and varied across different cell types.

Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound showed minimal inhibitory concentrations comparable to established antibiotics, indicating its potential as a natural antimicrobial agent .

Study 3: Mechanistic Insights

Further investigations into the mechanisms behind this compound's biological activity have suggested that it may disrupt cellular functions by generating reactive oxygen species (ROS), leading to oxidative damage in cancer cells . This aligns with findings from other anthraquinones known for similar mechanisms.

Eigenschaften

CAS-Nummer |

594860-23-8 |

|---|---|

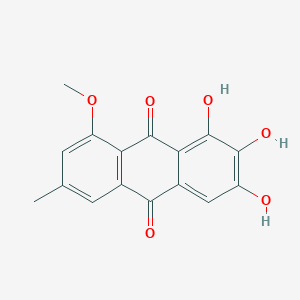

Molekularformel |

C16H12O6 |

Molekulargewicht |

300.26 g/mol |

IUPAC-Name |

1,2,3-trihydroxy-8-methoxy-6-methylanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O6/c1-6-3-7-11(10(4-6)22-2)15(20)12-8(13(7)18)5-9(17)14(19)16(12)21/h3-5,17,19,21H,1-2H3 |

InChI-Schlüssel |

DCNMIRIWFDFXKU-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |

Kanonische SMILES |

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Evariquinone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.